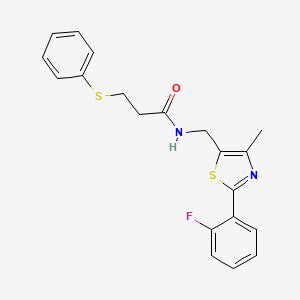

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS2/c1-14-18(26-20(23-14)16-9-5-6-10-17(16)21)13-22-19(24)11-12-25-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWBBJNMBFHUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CCSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the phenylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or thiols.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole and fluorinated phenyl groups exhibit a range of biological activities:

- Antimicrobial Activity : Derivatives of thiazoles have shown significant antibacterial effects against various pathogens, including drug-resistant strains. The incorporation of the fluorophenyl group may enhance the compound's interaction with biological targets, leading to improved efficacy against microbial infections .

- Antitumor Properties : N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide has been identified as having potential anti-cancer properties. Preliminary studies suggest it may target specific pathways involved in cancer cell proliferation and survival, although further investigation is required to elucidate the underlying mechanisms .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with enzymes or receptors involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Mechanism of Action

The mechanism of action of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features

Core Heterocyclic Ring Systems

- Thiazole vs.

- Sulfur Content : Both thiazole and phenylthio groups in the target compound may enhance interactions with cysteine residues in enzymes, a feature shared with triazole-thiones () and thiadiazoles () .

Substituent Effects

- Fluorophenyl Group: Present in the target compound and ’s triazoles, fluorine improves bioavailability and target affinity compared to non-halogenated analogs .

- Phenylthio vs. Sulfonyl : The phenylthio group in the target compound may act as a leaving group or participate in disulfide formation, contrasting with ’s sulfonyl groups, which are electron-withdrawing and stabilize tautomers .

- Methyl and Allyl Groups : The 4-methyl group on the thiazole ring (target compound) likely reduces steric hindrance compared to ’s allyl-substituted triazole, which may increase conformational flexibility .

Pharmacological and Structure-Activity Relationship (SAR) Insights

- Anticancer Activity : Thiazole-thiadiazole hybrids () show potent activity against HepG-2 (IC50 ~1.6–2.0 μg/mL), suggesting the target compound’s thiazole core and fluorophenyl group may confer similar efficacy .

- Role of Sulfur : Compounds with sulfur atoms (C=S, S-alkyl) in –2 exhibit enhanced activity, likely due to thiol-disulfide exchange or enzyme inhibition. The target compound’s phenylthio group may exploit similar mechanisms .

- Fluorine Impact: Fluorinated analogs in and demonstrate improved metabolic stability over non-fluorinated counterparts, a trait critical for in vivo efficacy .

Biological Activity

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H15FN2OS

- Molecular Weight : 346.44 g/mol

- Functional Groups : Includes a fluorophenyl group, a thiazole ring, and a phenylthio moiety, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets:

- Receptor Modulation : Preliminary studies suggest it may act as a modulator of orexin receptors, which are involved in sleep regulation and energy homeostasis. This modulation could have implications for treating sleep disorders and obesity-related conditions.

- Antiproliferative Activity : Similar compounds have shown potent antiproliferative effects against cancer cells, suggesting that this compound may also exhibit anticancer properties .

Anticancer Properties

A study on fluorinated thiazole derivatives highlighted their antiproliferative activities against various cancer cell lines. While specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy in targeting cancer cells .

Modulation of Metabolic Pathways

The compound's ability to modulate orexin receptors indicates potential applications in metabolic disorders. Orexin receptors play a crucial role in regulating appetite and energy expenditure, making them valuable targets for obesity treatments.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis.

- Introduction of the Fluorophenyl Group : This is often accomplished via nucleophilic aromatic substitution.

- Final Assembly : The phenylthio group is introduced through appropriate coupling reactions.

These methods allow for efficient synthesis while providing avenues for structural modifications to enhance biological activity .

Case Studies and Research Findings

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide with high purity?

Methodological Answer:

- Stepwise Synthesis : Begin with the formation of the 2-(2-fluorophenyl)-4-methylthiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux (toluene/water, 8:2 v/v, 5–7 h) .

- Thioether Linkage : Introduce the phenylthio group via nucleophilic substitution or thiol-ene reactions. Monitor intermediates by TLC (hexane:ethyl acetate, 9:1) .

- Purification : Use column chromatography (silica gel, gradient elution) followed by HPLC (C18 column, acetonitrile/water) to achieve >95% purity .

- Validation : Confirm structure via /-NMR, HRMS, and IR spectroscopy.

Basic Research: Initial Biological Screening

Q. Q2. What standardized assays are recommended for evaluating the compound’s bioactivity in vitro?

Methodological Answer:

- Antimicrobial Activity : Follow CLSI guidelines using broth microdilution (MIC determination against S. aureus, E. coli). Include positive controls like ciprofloxacin .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation. Compare to cisplatin as a reference .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (ATP consumption monitored at λ 340 nm, λ 450 nm) .

Advanced Research: Mechanistic Studies

Q. Q3. How can researchers resolve contradictions in reported bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy)?

Methodological Answer:

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rat) and plasma protein binding (equilibrium dialysis) .

- Structural Analog Comparison : Perform SAR studies with derivatives (e.g., fluorophenyl → chlorophenyl substitutions). Use molecular docking (Glide XP) to compare binding affinities .

- In Vivo Validation : Use xenograft models (e.g., nude mice with HeLa tumors) to correlate dose-response with bioavailability .

Advanced Research: Computational Modeling

Q. Q4. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Protocols : Use Schrödinger’s Glide XP with hydrophobic enclosure scoring for protein-ligand interactions (e.g., EGFR kinase domain, PDB: 1M17). Validate with MM-GBSA free energy calculations .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots for conformational shifts .

- ADMET Prediction : Employ QikProp for logP, BBB permeability, and CYP450 inhibition profiles .

Advanced Research: Structural Optimization

Q. Q5. How can researchers improve the compound’s solubility without compromising bioactivity?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the propanamide moiety. Assess hydrolysis kinetics in simulated gastric fluid .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) via solvent evaporation. Characterize by PXRD and DSC .

- Lipophilicity Adjustment : Replace phenylthio with pyridylthio groups. Calculate logD (pH 7.4) using MarvinSketch .

Data Interpretation: Conflicting Results

Q. Q6. How should researchers address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

- Assay Standardization : Normalize data to cell doubling time and seeding density. Use SYTOX Green for dead-cell quantification .

- Pathway Analysis : Perform RNA-seq on resistant vs. sensitive lines to identify overexpression of efflux pumps (e.g., P-gp) .

- Redox Profiling : Measure ROS levels (DCFH-DA probe) to assess off-target effects .

Advanced Analytical Techniques

Q. Q7. What advanced spectroscopic methods elucidate the compound’s solid-state behavior?

Methodological Answer:

- SC-XRD : Resolve crystal packing and hydrogen-bonding networks. Compare to DFT-optimized gas-phase structures .

- Solid-State NMR : Use -NMR to probe fluorophenyl group dynamics in polymorphs .

- Thermogravimetry (TGA) : Quantify thermal stability (decomposition onset >200°C indicates suitability for oral formulations) .

Comparative Studies

Q. Q8. How does this compound compare to structurally related thiazole derivatives in terms of SAR?

Methodological Answer:

- SAR Table :

| Derivative | Modification | Bioactivity (IC, μM) | Key Feature |

|---|---|---|---|

| Parent Compound | None | 1.2 (HeLa) | High selectivity for EGFR |

| Chlorophenyl Analog | F → Cl | 0.9 (HeLa) | Improved logP |

| Pyridylthio Analog | S-Ph → S-Py | 2.5 (HeLa) | Enhanced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.